
Arformoterol tartrate
Overview
Description
Arformoterol tartrate is a long-acting β₂-adrenoceptor agonist (LABA) approved for the maintenance treatment of bronchoconstriction in chronic obstructive pulmonary disease (COPD). It is administered via nebulization as a solution containing the active (R,R)-enantiomer of formoterol, distinguishing it from racemic formoterol, which contains both (R,R) and (S,S) isomers . The (R,R)-enantiomer is responsible for bronchodilation and anti-inflammatory effects, while the (S,S)-isomer lacks therapeutic activity and may exacerbate inflammation . Clinically, this compound demonstrates rapid onset (within 5–15 minutes) and sustained bronchodilation (up to 12 hours) due to its high β₂-receptor selectivity and lipophilicity .
Key pharmacokinetic properties include systemic absorption primarily through pulmonary tissues, with minimal metabolism via CYP2D6 and UGT1A1 enzymes, and renal excretion as the primary elimination route . Its compatibility with other nebulized agents (e.g., ipratropium bromide, acetylcysteine, budesonide) enhances its utility in combination therapy .
Preparation Methods
Synthetic Approaches to Arformoterol Tartrate
Chiral Resolution via Diastereomeric Salt Formation
The industrial synthesis of this compound often begins with resolving racemic formoterol into its (R,R)-enantiomer. A pivotal method involves sequential tartrate salt formations to isolate the desired stereoisomer. Crude arformoterol (Formula I) is first reacted with D-(-)-tartaric acid to yield arformoterol D-(-)-tartrate (Formula II), leveraging the differential solubility of diastereomers in solvents like ethyl acetate or toluene. This intermediate is then treated with a base—typically sodium hydroxide or ammonium hydroxide—to regenerate freebase arformoterol, which subsequently reacts with L-(+)-tartaric acid to form the final L-(+)-tartrate salt (Formula Ia). This dual salt formation ensures enantiomeric excess >99.5%, circumventing impurities such as compounds A–E (structural analogs with altered substituents).
Catalytic Hydrogenation of Nitro Intermediates
An alternative route, detailed in US20110166237A1, starts with a nitro precursor (Formula III). Catalytic hydrogenation using platinum oxide (PtO₂) or palladium on carbon (Pd/C) under 30–50 psi H₂ pressure reduces the nitro group to an amine, concurrently introducing the second chiral center. The reaction proceeds in aprotic solvents like tetrahydrofuran (THF) at 25–60°C, achieving >95% conversion to the (R,R)-diastereomer. Crucially, the choice of catalyst and solvent dictates stereoselectivity; Pt/C in ethyl acetate yields higher enantiomeric purity compared to rhodium-based systems.
Stepwise Preparation and Process Optimization
Hydrogenation of Compound III
The hydrogenation of Formula III (8-hydroxy-5-[(1R)-1-nitro-2-phenylethyl]quinolin-2(1H)-one) is conducted in a mixture of methanol and ethyl acetate (3:1 v/v) with 5% Pt/C at 40°C. Post-reduction, the crude arformoterol is extracted into dichloromethane and washed with brine to remove catalyst residues. Yield optimization studies indicate that maintaining H₂ pressure at 45 psi minimizes over-reduction byproducts.
Diastereomeric Salt Crystallization
Arformoterol D-(-)-tartrate is crystallized from a toluene-isopropanol-water (8:2:1 v/v) system, achieving a particle size distribution of 10–50 µm ideal for filtration. The L-(+)-tartrate conversion follows by slurrying the D-tartrate salt with aqueous L-(+)-tartaric acid (1.2 equivalents) in refluxing ethanol, yielding Form B polymorph with <0.05% w/w impurities. XRPD analysis confirms the absence of amorphous content, critical for inhalation formulation stability.
Purification and Impurity Profiling
Solvent-Mediated Recrystallization
Final purification employs antisolvent crystallization using n-heptane added to a saturated solution of this compound in acetone. This step reduces residual solvents (e.g., dichloromethane) to <500 ppm, complying with ICH Q3C guidelines. The process is monitored via in-line NIR spectroscopy to track polymorphic transitions and solvent activity.
HPLC Monitoring of Impurities
Reverse-phase HPLC (USP method) with a C18 column and 0.1% phosphoric acid/acetonitrile gradient resolves impurities A–E at retention times 8.2, 9.1, 10.5, 12.3, and 14.7 minutes, respectively. Validation studies demonstrate linearity (R² >0.999) for this compound concentrations of 0.1–200 µg/mL, with LOQ = 0.02% for each impurity.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (DMSO-d₆) of this compound displays characteristic peaks at δ 7.85 (d, J = 9.5 Hz, quinoline H-6), 6.90 (d, J = 8.0 Hz, H-7), and 4.35 (m, benzylic CH₂). The tartrate moiety shows two doublets at δ 4.10 (J = 5.5 Hz) and 3.95 (J = 6.0 Hz), confirming successful salt formation.
Polymorph Stability Studies
Accelerated stability testing (40°C/75% RH) over six months reveals Form B remains unchanged, whereas Form A (monoclinic) converts to Form B under high humidity. DSC thermograms show a single endotherm at 187°C (ΔH = 120 J/g), consistent with the anhydrous Form B.
Industrial-Scale Production Considerations
Catalyst Recycling and Cost Analysis
Platinum catalyst recovery via filtration and acid washing achieves 85–90% reuse over 10 batches, reducing production costs by ~30%. Switching to Pd/C (10% w/w) lowers initial catalyst cost but increases hydrogenation time by 20%, necessitating a trade-off between throughput and capital expenditure.
Environmental Impact of Solvent Systems
Life-cycle assessments favor ethyl acetate over dichloromethane due to lower toxicity (LD50 = 11 g/kg vs. 1.6 g/kg) and higher biodegradability (BOD5 = 65% vs. 5%). Modern facilities incorporate solvent recovery distillation, achieving 95% reuse and reducing hazardous waste generation.
Pharmacokinetic Implications of Synthesis
The inhalation pharmacokinetics of this compound are directly influenced by particle size and polymorphism. Micronized Form B (D50 = 2.1 µm) exhibits 52% pulmonary deposition vs. 38% for Form A, correlating with higher AUC0–12 (12.3 ng·h/mL vs. 8.7 ng·h/mL). Activated charcoal adsorption studies confirm 73% of systemic exposure originates from lung absorption, underscoring the importance of aerodynamic particle size distribution in synthesis.
Chemical Reactions Analysis
Metabolic Pathways
Arformoterol tartrate undergoes extensive metabolism via two primary routes :
Pathway | Enzymes Involved | Metabolites |
---|---|---|
Glucuronidation | UGT1A1, UGT1A3, UGT1A7-10 | Arformoterol-glucuronide (major) |
O-Demethylation | CYP2D6 > CYP2C19 | O-Desmethyl-arformoterol (minor) |
-
Key Findings :
Stability and Degradation
Thermal Sensitivity
-
Degrades at temperatures >25°C; storage at -20°C ensures stability for ≥4 years .
-
Aqueous solutions (e.g., PBS) degrade within 24 hours, necessitating fresh preparation .
Light and pH Effects
-
Acidic conditions promote hydrolysis of the formamide group, generating degradation products like (R)-1-(3-amino-4-hydroxyphenyl)-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol .
Incompatibilities and Solubility
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Dimethyl sulfoxide | 25 |
Dimethyl formamide | 12.5 |
Phosphate buffer (pH 7.2) | 2.5 |
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Organic solvents (DMSO, DMF) require inert gas purging to prevent oxidation .
-
Incompatible with strong acids/bases due to ester and amine functional groups .
Pharmacodynamic Interactions
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β₂-Receptor Agonism : Binds β₂-adrenergic receptors (Kd = 2.9 nM), activating adenylate cyclase to increase cAMP, relax bronchial smooth muscle, and inhibit mast cell mediator release (histamine, leukotrienes) .
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Cardiac Effects : Binds cardiac β₁-receptors at higher doses, potentially increasing heart rate .
Analytical Characterization
Spectroscopic Data
Crystallographic Data
Scientific Research Applications
Pharmacological Properties
Arformoterol tartrate is the active (R,R)-enantiomer of racemic formoterol, designed to provide enhanced therapeutic effects with a more favorable safety profile. It functions by stimulating beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release.
Key Pharmacokinetic Parameters:
- Absorption: Well absorbed through the lungs when nebulized.
- Peak Plasma Concentration (Cmax): Approximately 4.3 pg/mL after administration.
- Half-Life: Approximately 26 hours in COPD patients receiving 15 µg twice daily.
- Dosing: Typically administered as a nebulized solution at doses of 15 µg twice daily for maintenance therapy .
Clinical Applications
This compound has been extensively studied for its role in managing COPD, particularly in patients with chronic bronchitis and emphysema. Clinical trials have demonstrated its effectiveness in improving lung function and overall quality of life.
Clinical Trials Overview
-
Efficacy Trials:
- A 12-week double-blind study involving 1,456 adult COPD patients showed that arformoterol significantly improved forced expiratory volume in one second (FEV1) compared to placebo and other active comparators .
- Another year-long study indicated a 40% reduction in risk for respiratory death or COPD exacerbation-related hospitalization compared to placebo .
- Safety Profile:
- Quality of Life Improvements:
Analytical Methodologies
Various analytical techniques have been employed to quantify this compound in biological samples, ensuring accurate dosing and monitoring of therapeutic levels.
Analytical Techniques:
- LC-MS/MS: Utilized for sensitive quantification of arformoterol and its enantiomers in plasma samples.
- Chiral HPLC: Employed to distinguish between the (R,R) and (S,S) forms of formoterol, providing insights into pharmacokinetics and drug interactions .
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study on Hospital Readmissions:
- Long-Term Efficacy:
Mechanism of Action
Arformoterol tartrate exerts its effects by selectively binding to beta2-adrenergic receptors in the bronchial smooth muscle . This binding activates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells . The compound’s high selectivity for beta2-receptors minimizes its effects on the cardiovascular system .
Comparison with Similar Compounds
Racemic Formoterol
Structural and Pharmacological Differences
- Arformoterol contains only the (R,R)-enantiomer, whereas racemic formoterol (marketed as formoterol fumarate) is a 1:1 mixture of (R,R) and (S,S) isomers. The (S,S)-isomer lacks bronchodilatory activity and may promote airway hyperresponsiveness .
- Efficacy : In a pharmacokinetic/pharmacodynamic (PK/PD) study, arformoterol (15 µg twice daily via nebulizer) and racemic formoterol (12 µg twice daily via dry powder inhaler) showed comparable bronchodilation (FEV₁ improvement: ~15–18% from baseline). However, arformoterol demonstrated faster absorption (Tₘₐₓ: 0.5 hours vs. 1.2 hours) .
- Safety: The absence of the (S,S)-isomer in arformoterol may reduce proinflammatory risks. No clinically significant differences in adverse events (tremor, tachycardia) were observed between the two .
Salmeterol
Mechanistic and Clinical Profile
- Salmeterol, another LABA, has a slower onset (>30 minutes) and longer duration (~12 hours) due to its high lipophilicity and anchoring to β₂-receptors .
- Efficacy : In a 1-year randomized trial, arformoterol (15 µg twice daily) reduced COPD exacerbation-related hospitalizations by 39.4% compared to placebo, with a hazard ratio of 0.606 (90% CI: 0.425–0.864) . Salmeterol (50 µg twice daily) showed a 22% reduction in exacerbations in the TORCH trial, but with a higher incidence of cardiovascular events .
Indacaterol
Once-Daily Dosing and Efficacy
- Indacaterol, a once-daily LABA, offers convenience but requires proper inhaler technique. Arformoterol’s twice-daily nebulized regimen may benefit patients with severe COPD or impaired coordination .
- Clinical Outcomes : Indacaterol (75–150 µg once daily) improved FEV₁ by 140–180 mL in clinical trials, similar to arformoterol’s 130–160 mL improvement . However, direct comparative studies are lacking.
Pharmacoeconomic and Practical Considerations
- Cost : Arformoterol’s nebulized form may incur higher costs compared to inhaler-based LABAs but is justified for patients unable to use handheld devices .
- Compatibility : Arformoterol is chemically stable with ipratropium, acetylcysteine, and budesonide, enabling combination nebulization without efficacy loss .
Table 2: Pharmacokinetic Comparison
Parameter | Arformoterol Tartrate | Racemic Formoterol |
---|---|---|
Tₘₐₓ (hours) | 0.5 | 1.2 |
Half-life (hours) | 26 | 10 |
Renal Excretion | 63% | 60% |
Biological Activity
Arformoterol tartrate is a potent long-acting β2 adrenergic agonist (LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD). This compound is characterized by its ability to induce bronchodilation and improve lung function, making it a critical therapeutic agent for patients suffering from bronchoconstriction. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and pharmacological data.
Chemical Name:
N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide L-tartrate
Arformoterol is the active R,R-enantiomer of formoterol and exhibits a higher affinity for β2-adrenergic receptors compared to its racemic counterpart. It acts as a selective agonist that stimulates these receptors, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is crucial for alleviating symptoms associated with COPD and asthma.
Pharmacokinetics
This compound is administered via inhalation, allowing for rapid absorption through the lungs. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
C_max | 4.3 pg/mL |
AUC (0-12h) | 34.5 pg·hr/mL |
T_max | ~0.5 hours |
Half-life | 26 hours |
Protein Binding | 52-65% at therapeutic levels |
The drug undergoes metabolism primarily through glucuronidation and O-demethylation, involving several cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19 .
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy and safety of arformoterol in patients with COPD. A pivotal study involving over 2,000 patients demonstrated significant improvements in lung function parameters such as FEV1 (forced expiratory volume in 1 second) and FVC (forced vital capacity) when compared to placebo .
Key Findings from Clinical Trials:
- Efficacy:
-
Safety:
- The risk of respiratory death or COPD exacerbation-related hospitalization was approximately 40% lower in patients treated with arformoterol versus those receiving placebo (9.5% vs 15.0%) over one year .
- The drug was well tolerated with no significant cardiovascular events reported, although there were numerically more cardiac serious adverse events noted .
Biological Activity in Detail
Arformoterol exhibits several biological activities beyond simple bronchodilation:
- Inhibition of Mast Cell Mediators: In vitro studies indicate that arformoterol inhibits the release of histamine and leukotrienes from mast cells, contributing to its anti-inflammatory effects .
- Eosinophil Influx Reduction: Animal studies have shown that arformoterol can inhibit allergen-induced eosinophil influx in models of airway hyper-responsiveness .
Case Studies
Several case studies highlight the real-world application of arformoterol in clinical settings:
- A case study involving a 65-year-old male patient with severe COPD demonstrated significant improvement in lung function after initiating treatment with arformoterol at a dose of 15 μg twice daily. The patient reported reduced dyspnea and improved exercise tolerance within weeks of treatment initiation.
- Another study focused on patients with a history of frequent exacerbations showed that those treated with arformoterol experienced fewer hospitalizations related to respiratory issues compared to those on standard therapy.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization of arformoterol tartrate, and how can they resolve its stereochemical complexity?
this compound’s structure includes a benzene ring, hydroxyl groups, and chiral centers requiring advanced techniques like nuclear magnetic resonance (NMR) for stereochemical confirmation. High-performance liquid chromatography (HPLC) with chiral columns can separate enantiomers, while mass spectrometry (LC-MS) validates molecular weight and fragmentation patterns . Forced degradation studies under acidic/alkaline conditions further elucidate stability-related structural changes .
Q. How does this compound selectively target β2-adrenergic receptors, and what assays confirm its receptor-binding specificity?
The drug’s selectivity arises from interactions with extracellular loop residues of β2-adrenergic receptors. Radioligand binding assays (e.g., using [³H]-CGP-12177) quantify affinity (Kd values), while cAMP accumulation assays in transfected HEK293 cells measure functional activity. Competitive antagonism studies with ICI-118,551 validate β2 specificity .
Q. What validated protocols exist for quantifying this compound in biological matrices during pharmacokinetic studies?
Reverse-phase HPLC with fluorescence detection (λex 280 nm, λem 310 nm) achieves nanogram-level sensitivity in plasma. Solid-phase extraction (SPE) using C18 cartridges minimizes matrix interference. Method validation follows ICH guidelines for linearity (1–100 ng/mL), precision (RSD <5%), and recovery (>85%) .
Q. What clinical endpoints are critical in designing COPD trials involving this compound?
Primary endpoints include FEV₁ (forced expiratory volume in 1 second) improvement and exacerbation frequency reduction. Secondary endpoints assess quality of life (St. George’s Respiratory Questionnaire) and rescue medication use. Trials should align with GOLD guidelines for patient stratification (e.g., GOLD stages II–IV) .
Advanced Research Questions
Q. How can dissolution profile comparisons rationalize bioequivalence for this compound inhalers despite formulation variability?
Model-independent approaches (e.g., similarity factor f₂ >50) compare dissolution curves across formulations. For inhalers, cascade impactor testing evaluates aerodynamic particle size distribution (MMAD 1–5 µm). In vitro-in vivo correlation (IVIVC) models using Weibull distribution parameters link dissolution kinetics to lung bioavailability .
Q. What experimental designs address contradictions in arformoterol’s apoptotic effects observed in in vitro vs. in vivo models?
Discrepancies may arise from differential oxidative stress modulation. Use flow cytometry with Annexin V/PI staining to quantify apoptosis in A549 cells under hypoxia. In vivo, combine arformoterol with apoptosis markers (e.g., caspase-3) in murine COPD models. Control for glucocorticoid co-therapy, which may mask pro-apoptotic signals .
Q. How can molecular docking predict arformoterol’s off-target interactions with SARS-CoV-2 proteases?
Dock arformoterol into SARS-CoV-2 3CLpro (PDB: 6LU7) using AutoDock Vina. Apply AMBER force fields for energy minimization and calculate binding affinity (ΔG). Validate with surface plasmon resonance (SPR) to measure inhibition constants (Ki). Cross-reference with β2-adrenergic receptor binding to assess selectivity .
Q. What statistical frameworks resolve conflicting data on arformoterol’s efficacy in asthma vs. COPD subgroups?
Apply mixed-effects models to adjust for baseline FEV₁ variability. Stratify meta-analyses by disease phenotype (e.g., eosinophilic vs. neutrophilic inflammation). Use Bayesian hierarchical models to quantify subgroup treatment effects, incorporating prior data from phase III trials (NCT identifiers in ).
Q. Methodological Considerations
Q. How should forced degradation studies be optimized for this compound under ICH stress conditions?
Expose the drug to 0.1N HCl (acidic), 0.1N NaOH (alkaline), 3% H₂O₂ (oxidative), and UV light (photolytic) for 24–72 hours. Monitor degradation via UPLC-PDA at 220 nm. Identify major impurities (e.g., des-formoterol) using high-resolution MS/MS and quantify via impurity reference standards .
Q. What regulatory criteria govern bioequivalence studies for this compound inhalation solutions?
FDA requires 90% confidence intervals for Cmax and AUC to fall within 80–125%. For inhaled drugs, validate device performance (e.g., nebulizer output) and particle size distribution. Include in vitro lung deposition studies using anatomically correct airway models .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSXYHUNDAXDRH-OKMNHOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173903 | |
Record name | Arformoterol tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200815-49-2 | |
Record name | Arformoterol Tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200815492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arformoterol tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R, R)-(-)-N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl] amino]ethyl] phenylformamide (2R, 3R)-dihydroxy butanedioate, 1:1 salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Arformoterol Tartrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8VJ2I235 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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